(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2OS/c1-13(2,3)11(18)16-12-17(4)10-8(15)5-7(14)6-9(10)19-12/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKUSZAYPINIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluoro-3-methylbenzoic acid, under acidic conditions.
Introduction of the pivalamide group: The benzo[d]thiazole intermediate is then reacted with pivaloyl chloride in the presence of a base, such as triethylamine, to form the desired pivalamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide exhibits significant anticancer properties. Studies have shown its effectiveness against several cancer cell lines, suggesting it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with specific biological targets is crucial for understanding its mechanism of action.
Neuropsychological Disorders
The compound has been investigated for potential applications in treating neuropsychological disorders. Its structural similarity to known neuroprotective agents suggests that it may enhance cognitive function or provide neuroprotection against neurodegenerative diseases. Preliminary studies show promise in this area, warranting further investigation into its efficacy and safety profiles.
Organic Synthesis Applications
This compound serves as a valuable building block in organic synthesis. Its unique reactivity allows it to participate in various chemical reactions, including:
- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or related structures.
- Nucleophilic Substitution: The presence of the fluorine atoms enhances its reactivity towards nucleophiles, facilitating the synthesis of more complex molecules.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and structural features of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-4,6-difluorobenzothiazole | Contains difluorobenzothiazole core | Antimicrobial and anticancer activities |
| N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide | Benzothiazole derivative with different substituents | Potential anti-inflammatory properties |
| 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine | Similar imine structure | Investigated for neuroprotective effects |
This comparative analysis highlights the structural diversity and varying degrees of biological activity among these compounds while emphasizing the unique advantages presented by this compound in therapeutic applications.
Case Studies and Research Findings
Several studies have documented the synthesis and characterization of this compound. For instance:
- Synthesis Methodology: The compound is typically synthesized through multi-step processes involving base-catalyzed cyclization reactions. Characterization methods such as NMR and X-ray crystallography have confirmed its structure and purity .
- Biological Assays: Various assays have been conducted to evaluate its anticancer activity against different cell lines. Results indicate a dose-dependent response, with significant inhibition observed at higher concentrations .
Mechanism of Action
The mechanism of action of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide depends on its specific application. For example:
Antimicrobial activity: It may inhibit bacterial or fungal growth by interfering with essential cellular processes, such as protein synthesis or cell wall formation.
Anticancer activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways involved in cancer cell survival and growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Literature
The evidence highlights two structurally related compounds (4g and 4h) from a 2011 Molecules study (Table 1) . Although these are thiadiazole derivatives rather than benzothiazoles, their substituent patterns and functional groups provide insights into comparative properties.
Table 1: Comparative Analysis of Key Compounds
*Estimated via molecular formula (C₁₅H₁₄F₂N₂O₂S).
†Predicted based on pivalamide carbonyl stretching frequencies in related compounds.
Key Differences in Properties
Electronic Effects
- This may reduce nucleophilic reactivity but enhance stability under oxidative conditions .
- Pivalamide vs. Benzamide: The bulky tert-butyl group in pivalamide increases steric hindrance, likely reducing intermolecular interactions compared to the planar benzamide group in 4g/4h. This could lower melting points and improve solubility in non-polar solvents.
Thermal Stability
- The melting point of 4g (200°C) suggests moderate thermal stability, influenced by hydrogen bonding from acryloyl and benzamide groups. The target compound’s melting point is unreported but may be lower due to reduced polarity from fluorine and pivalamide.
Spectroscopic Features
- IR Spectroscopy : The carbonyl stretches in 4g (1690 and 1638 cm⁻¹) arise from benzamide and acryloyl groups. The target compound’s pivalamide carbonyl is predicted to appear near 1680 cm⁻¹, slightly downshifted due to fluorine’s inductive effects .
Biological Activity
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. The compound features a benzo[d]thiazole moiety, which is known for its potential therapeutic applications, particularly in oncology and neuropsychology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Benzo[d]thiazole core : This structure contributes to the compound's biological activity.
- Difluoro substituents : Located at positions 4 and 6, these enhance the compound's pharmacological properties.
- Pivalamide functional group : This moiety is believed to improve solubility and bioavailability.
Molecular Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H14F2N2S |
| Molecular Weight | 318.36 g/mol |
| CAS Number | 868375-18-2 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . It has been shown to inhibit tumor growth and proliferation in various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound effectively reduced cell viability in multiple cancer types, with an IC50 range indicating potent activity against specific cell lines (e.g., HCC827 and NCI-H358) .
The mechanism by which this compound exerts its effects involves:
- DNA Interaction : Studies suggest that it binds to DNA, particularly within the minor groove, influencing cellular processes related to proliferation .
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism and proliferation pathways.
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting potential neuroprotective effects . The compound's structural features may allow it to interact with neuroreceptors or enzymes associated with neurodegenerative diseases.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-4,6-difluorobenzothiazole | Contains difluorobenzothiazole core | Antimicrobial and anticancer activities |
| N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide | Benzothiazole derivative | Potential anti-inflammatory properties |
| 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine | Similar imine structure | Investigated for neuroprotective effects |
This table highlights the diversity in biological activities among compounds sharing structural elements with this compound.
Study 1: Antitumor Activity Assessment
In a recent study assessing various benzothiazole derivatives, this compound was found to exhibit superior antitumor effects compared to other derivatives tested. The study utilized both 2D and 3D culture models to evaluate efficacy. Results indicated a more pronounced effect in 2D cultures, suggesting that environmental factors may influence the compound's effectiveness .
Study 2: Neuroprotective Potential
Another investigation explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Results showed that it could significantly reduce markers of oxidative stress in neuronal cell lines, indicating promise for further development in treating neurodegenerative conditions .
Q & A
Q. What are the optimized synthetic routes for (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide, and how can reaction efficiency be monitored?
Methodological Answer: The synthesis typically involves condensation of a substituted benzothiazole precursor with pivaloyl chloride. A standard approach includes:
- Step 1: Preparation of the benzothiazole scaffold via cyclization of 4,6-difluoro-3-methyl-2-aminobenzenethiol with a carbonyl source.
- Step 2: Formation of the imine bond using pivalamide under reflux in pyridine or DMF, as seen in analogous thiazole syntheses .
- Monitoring: Thin-layer chromatography (TLC) with UV visualization or HPLC can track reaction progress. Adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration via NOE correlations) and detects fluorine coupling (¹⁹F NMR for difluoro substituents) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves crystal packing influenced by hydrogen bonds (e.g., N–H⋯N interactions) and halogen interactions (C–F⋯π) .
- Purity: HPLC with UV detection (λ ~250–300 nm) ensures >95% purity, critical for biological assays .
Advanced Research Questions
Q. How do the electronic effects of the difluoro and pivalamide groups influence the compound’s reactivity in enzyme inhibition studies?
Methodological Answer:
- Electronic Tuning: The electron-withdrawing difluoro groups enhance electrophilicity at the thiazole ring, potentially increasing binding affinity to enzyme active sites (e.g., ATP-binding pockets in kinases or Hsp70) .
- Steric Effects: The bulky pivalamide group may restrict rotational freedom, stabilizing specific conformations during protein-ligand interactions.
- Experimental Validation: Competitive inhibition assays (e.g., fluorescence polarization or SPR) quantify binding constants (Kd). Compare with analogs lacking fluorine or pivalamide to isolate electronic/steric contributions .
Q. What strategies resolve contradictions in reported bioactivity data for benzothiazole derivatives?
Methodological Answer:
- Source Variability: Ensure consistent synthetic protocols (e.g., Z/E isomer control via reaction temperature) to avoid structural discrepancies .
- Assay Conditions: Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to minimize false positives/negatives.
- Computational Modeling: Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity, aiding in reconciling divergent experimental results .
Q. How can this compound be applied in developing chemosensors for metal ion detection?
Methodological Answer:
- Design Rationale: The benzothiazole core and fluorine substituents enhance metal chelation. Modify the pivalamide group to introduce a signaling moiety (e.g., phenol or azo groups).
- Validation:
- UV-Vis Titration: Monitor bathochromic shifts (e.g., 150 nm for Cu²⁺ binding) .
- Job Plot Analysis: Determine stoichiometry (e.g., 1:2 ligand:metal ratio via absorbance vs. mole fraction plots).
- Selectivity Screening: Test against competing ions (e.g., Fe³⁺, Zn²⁺) using ICP-MS or fluorescence quenching .
Q. What computational tools predict the compound’s pharmacokinetic properties and toxicity?
Methodological Answer:
- ADMET Prediction: Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Toxicity Profiling: Apply ProTox-II for hepatotoxicity alerts and AMES mutagenicity predictions.
- Validation: Compare computational results with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
